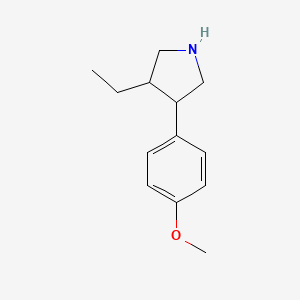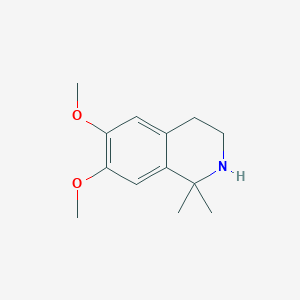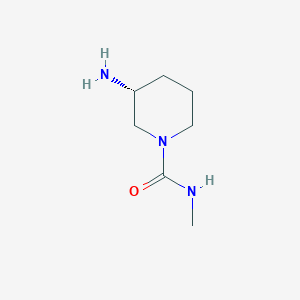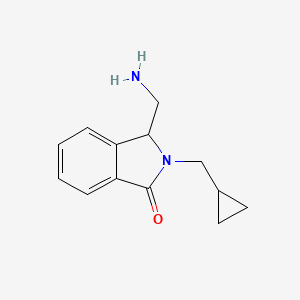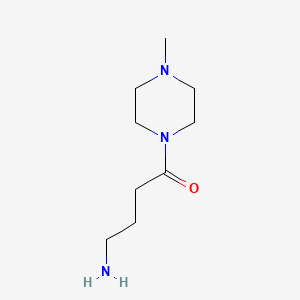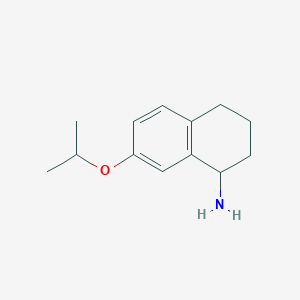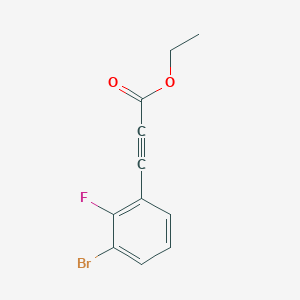![molecular formula C11H20N2O B13183027 N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide is a chemical compound with the molecular formula C11H20N2O. It is known for its unique structure, which includes a piperidine ring attached to a cyclopentanecarboxamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide typically involves the reaction of a piperidine derivative with a cyclopentanecarboxylic acid derivative. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, starting from a suitable precursor such as 1,5-dibromopentane. The precursor undergoes cyclization to form the piperidine ring.
Coupling Reaction: The piperidine derivative is then coupled with cyclopentanecarboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors to carry out the coupling reaction under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups on the piperidine or cyclopentane rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide can be compared with other similar compounds, such as:
3-Piperidinyl-1-cyclopentanecarboxamide: This compound has a similar structure but may exhibit different biological activities and chemical properties.
N-(1’-methyl-1,4’-bipiperidin-3-yl)cyclopentanecarboxamide:
Trisubstituted cyclohexanes: These compounds share some structural similarities and are studied for their potential as chemokine receptor antagonists.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties that make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H20N2O |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
N-[(3R)-piperidin-3-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(9-4-1-2-5-9)13-10-6-3-7-12-8-10/h9-10,12H,1-8H2,(H,13,14)/t10-/m1/s1 |
Clave InChI |
KAUNTIVSXUNXBO-SNVBAGLBSA-N |
SMILES isomérico |
C1CCC(C1)C(=O)N[C@@H]2CCCNC2 |
SMILES canónico |
C1CCC(C1)C(=O)NC2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)


